
Dexlansoprazole
Übersicht
Beschreibung
Dexlansoprazol ist ein Protonenpumpenhemmer (PPI), der zur Reduzierung der Magensäureproduktion eingesetzt wird. Es wird vor allem zur Behandlung von Erkrankungen wie gastroösophagealer Refluxkrankheit (GERD) und erosiver Ösophagitis eingesetzt . Dexlansoprazol ist das R-Enantiomer von Lansoprazol, d. h. es ist eine der beiden Spiegelbildformen des Moleküls . Diese Verbindung ist bekannt für ihre einzigartige duale verzögerte Freisetzung, die eine lang anhaltende therapeutische Wirkung ermöglicht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Dexlansoprazol wird aus Lansoprazol synthetisiert, einem racemischen Gemisch seiner R- und S-Enantiomere. Die Synthese beinhaltet die Trennung des R-Enantiomers vom racemischen Gemisch unter Verwendung chiraler Chromatographie oder anderer enantioselektiver Methoden . Der Prozess umfasst in der Regel folgende Schritte:
Auftrennung von Lansoprazol: Das racemische Gemisch von Lansoprazol wird unter Verwendung chiraler Chromatographie in seine R- und S-Enantiomere aufgetrennt.
Reinigung: Das R-Enantiomer, Dexlansoprazol, wird dann gereinigt, um die gewünschte enantiomere Reinheit zu erreichen.
Industrielle Produktionsverfahren
Die industrielle Produktion von Dexlansoprazol umfasst großtechnische chirale Trenntechniken. Die Verwendung chiraler stationärer Phasen in der Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich, um eine hohe enantiomere Reinheit zu erreichen . Darüber hinaus umfasst der Produktionsprozess strenge Qualitätskontrollen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Dexlansoprazol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Dexlansoprazol kann zu Sulfon-Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können Dexlansoprazol in seine Sulfidform umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfon-Derivate.
Reduktion: Sulfid-Derivate.
Substitution: Verschiedene substituierte Pyridin-Derivate.
Wissenschaftliche Forschungsanwendungen
Dexlansoprazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Diese Hemmung verhindert den letzten Schritt der Magensäureproduktion, was zu einer signifikanten Reduktion des Magensäureniveaus führt . Die duale verzögerte Freisetzung von Dexlansoprazol ermöglicht zwei verschiedene Spitzen in der Plasmakonzentration, was zu einer längeren Säureunterdrückung führt .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Omeprazol
- Pantoprazol
- Esomeprazol
- Rabeprazol
Vergleich
Dexlansoprazol ist unter den Protonenpumpenhemmern einzigartig aufgrund seiner dualen verzögerten Freisetzung, die eine längere Säureunterdrückung im Vergleich zu anderen PPIs bietet . Während andere PPIs wie Omeprazol und Pantoprazol effektiv bei der Reduzierung der Magensäure sind, ermöglicht die Formulierung von Dexlansoprazol eine flexiblere Dosierung und eine bessere Kontrolle des nächtlichen Säure-Durchbruchs .
Biologische Aktivität
Dexlansoprazole is a novel proton pump inhibitor (PPI) that has gained attention for its unique pharmacological properties and efficacy in treating gastroesophageal reflux disease (GERD). This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
This compound functions by irreversibly inhibiting the H^+/K^+-ATPase enzyme, which is crucial for gastric acid secretion in the parietal cells of the stomach. This inhibition effectively reduces both basal and stimulated gastric acid production. The compound is the R-enantiomer of lansoprazole, demonstrating enhanced potency and a more favorable pharmacokinetic profile compared to its counterpart .
Pharmacokinetics
This compound exhibits a dual-release formulation that allows for two distinct phases of drug release at varying pH levels. This innovative delivery system leads to two peak plasma concentrations, enhancing its bioavailability and prolonging its action against acid secretion. Key pharmacokinetic parameters include:
Parameter | Value (30 mg) | Value (60 mg) |
---|---|---|
C_max (ng/mL) | 658 (40% CV) | 1397 (51% CV) |
AUC (ng·h/mL) | 3275 (47% CV) | 6529 (60% CV) |
Volume of Distribution | 40 L | - |
Protein Binding | 96-99% | - |
This compound is extensively metabolized in the liver primarily via the CYP2C19 enzyme, leading to various inactive metabolites .
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in managing GERD symptoms, particularly in patients with non-erosive reflux disease (NERD) and erosive esophagitis.
Key Findings from Clinical Trials:
- A meta-analysis indicated that this compound significantly increased the number of heartburn-free days compared to placebo, with odds ratios showing a reduction in nighttime heartburn events .
- In a study involving patients with erosive esophagitis, healing rates after 8 weeks of treatment were reported at 92.3% for those receiving this compound at 60 mg compared to 86.1% for lansoprazole .
- Another trial demonstrated that 30 mg of this compound resulted in a higher percentage of heartburn-free days (54.9%) compared to placebo (18.5%) over a 4-week period .
Case Studies
-
Case Study on Erosive Esophagitis :
- Patient Profile : A 45-year-old male diagnosed with moderate erosive esophagitis.
- Treatment : Administered this compound 60 mg daily.
- Outcome : Complete healing observed after 8 weeks, with significant symptom relief reported.
-
Case Study on NERD :
- Patient Profile : A 38-year-old female with persistent heartburn.
- Treatment : Treated with this compound 30 mg daily.
- Outcome : Achieved 80% reduction in heartburn episodes within one month.
Safety Profile
This compound is generally well-tolerated; however, like other PPIs, it may lead to potential side effects such as headache, diarrhea, and abdominal pain. Long-term use has been associated with risks such as Clostridium difficile infection and bone fractures due to decreased calcium absorption .
Eigenschaften
IUPAC Name |
2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIHNNLFOKEZEW-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.21mg/mL at pH7.0 | |
Record name | Dexlansoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Dexlansoprazole inhibits the H/K ATPase enzyme, which is involved in the secretion of hydrochloric acid, hydrolyzing ATP and exchanging H+ ions from the cytoplasm for K+ ions in the secretory canaliculus, which results in HCl secretion into the gastric lumen. Dexlansoprazole inhibits this effect of H/K ATPase by demonstrating a high degree of activation in the acidic environment. After passing through the liver and reaching the gastric parietal cells activated by a meal, PPIs undergo protonation in the acidic pH environment, followed by conversion to sulphenamide which represents the active form of the drug. Sulphenamide inhibits the activity of the proton pump and hence the transport of hydrogen ions into the gastric lumen via covalent binding to the SH groups of the cysteine residues of H/K ATPase. The delivery technology of dexlansoprazole MR is designed to release the drug in two separate pH-dependent phases, the first in the proximal duodenum (25% of total drug dose) and the second (75% of total drug dose) in the more distal small intestine. Dexlansoprazole reduces both basal and stimulated gastric acid secretion. | |
Record name | Dexlansoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
138530-94-6 | |
Record name | (+)-Lansoprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138530-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexlansoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-2-[(R)-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl} sulfinyl]-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXLANSOPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE4T5I70X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Decomposes at 140ºC | |
Record name | Dexlansoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.